

# A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Taladegib**, a novel smoothened (SMO) antagonist, and compares its performance against established and alternative therapies for Idiopathic Pulmonary Fibrosis (IPF) and advanced solid tumors with specific genetic mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data to inform future research and clinical development strategies.

## Taladegib in Idiopathic Pulmonary Fibrosis (IPF)

**Taladegib** (ENV-101) is an orally administered small molecule that inhibits the Hedgehog signaling pathway, which is implicated in the pathogenesis of IPF.[1] The dysregulation of this pathway is believed to contribute to the fibrotic process in the lungs.[2]

## **Comparative Efficacy in IPF**

The current standard of care for IPF includes the anti-fibrotic agents pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.[3][4] A recent Phase 2a clinical trial (NCT04968574) has evaluated the efficacy of **Taladegib** in patients with IPF.[5][6] The following table summarizes the key efficacy findings from this trial in comparison to pivotal trials of pirfenidone (ASCEND) and nintedanib (INPULSIS).



| Efficacy Endpoint  | Taladegib (Phase<br>2a, NCT04968574)<br>[2]                                                                 | Pirfenidone<br>(ASCEND/CAPACIT<br>Y Pooled)[7][8]                                  | Nintedanib<br>(INPULSIS Pooled)<br>[9][10]                   |
|--------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Primary Endpoint   | Change from baseline in Forced Vital Capacity (FVC)                                                         | Change from baseline in percent predicted FVC                                      | Annual rate of decline in FVC                                |
| Result             | Mean change from baseline in % predicted FVC of +1.9% vs1.3% for placebo (p=0.035)                          | Reduced proportion of patients with ≥10% FVC decline or death by 43.8% vs. placebo | Reduced annual rate<br>of FVC decline by<br>~50% vs. placebo |
| Other Key Findings | Significant improvement in Total Lung Capacity (TLC) by HRCT (257.0 mL difference vs. placebo, p=0.0040)[2] | Reduced decline in 6-minute walk distance (6MWD)[11]                               | Reduced risk of acute exacerbations[10]                      |

## **Comparative Safety in IPF**

The safety profile of **Taladegib** has been characterized in its Phase 2a trial. The table below compares the most common adverse events observed with **Taladegib** to those of pirfenidone and nintedanib.



| Adverse Event                 | Taladegib (Phase<br>2a, NCT04968574)<br>[2]                | Pirfenidone<br>(ASCEND)[11]                                   | Nintedanib<br>(INPULSIS Pooled)<br>[12]                |
|-------------------------------|------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------|
| Most Common AEs               | Dysgeusia (57%),<br>Muscle spasms<br>(57%), Alopecia (52%) | Nausea, Rash,<br>Diarrhea                                     | Diarrhea, Nausea,<br>Vomiting                          |
| Serious AEs                   | No treatment-related serious adverse events reported       | 19.8% in the pirfenidone group vs. 24.9% in the placebo group | Similar rates between nintedanib and placebo groups    |
| Discontinuation due to<br>AEs | Not specified in detail                                    | 14.4%                                                         | 3.6 events per 100 patient exposure-years for diarrhea |

## **Experimental Protocol: Taladegib in IPF (NCT04968574)**

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[2]

- Patient Population: Patients with a confirmed diagnosis of IPF, aged 40 years or older.
- Intervention: Oral Taladegib (200 mg) or placebo once daily for 12 weeks.[2][8]
- Primary Outcome Measures: Safety and tolerability, and the change from baseline in Forced
   Vital Capacity (FVC).[2]
- Secondary Outcome Measures: Changes in lung function and shortness of breath.[8]

## **Taladegib** in Advanced Solid Tumors

**Taladegib**'s mechanism of action as a Hedgehog pathway inhibitor also makes it a candidate for treating cancers with aberrant Hedgehog signaling, particularly those with mutations in the Patched-1 (PTCH1) gene.[13] The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its inappropriate activation can drive tumorigenesis.[14]



# Comparative Efficacy in Advanced Solid Tumors (Hedgehog Pathway-Driven)

**Taladegib** is being investigated in a Phase 2 trial (NCT05199584) for advanced solid tumors with PTCH1 loss-of-function mutations.[13] For comparison, we look at the efficacy of other FDA-approved Hedgehog inhibitors, vismodegib and sonidegib, in advanced basal cell carcinoma (BCC), a cancer type frequently driven by PTCH1 mutations.[1][15]

| Efficacy Endpoint  | Taladegib (Phase 2,<br>NCT05199584) | Vismodegib<br>(ERIVANCE)[16][17]                         | Sonidegib (BOLT) [18][19]                       |
|--------------------|-------------------------------------|----------------------------------------------------------|-------------------------------------------------|
| Primary Endpoint   | Objective Response<br>Rate (ORR)    | Objective Response<br>Rate (ORR)                         | Objective Response<br>Rate (ORR)                |
| Result             | Data not yet mature                 | mBCC: 33.3%laBCC: 47.6%                                  | mBCC: 8%<br>(200mg)laBCC: 56%<br>(200mg)        |
| Other Key Findings | To be determined                    | Median duration of response (DOR) in laBCC of 9.5 months | Sustained tumor responses with longer follow-up |

mBCC: metastatic Basal Cell Carcinoma; laBCC: locally advanced Basal Cell Carcinoma

## **Comparative Safety in Advanced Solid Tumors**

The safety profiles of Hedgehog pathway inhibitors are generally similar, characterized by ontarget effects.



| Adverse Event                 | Taladegib (Phase 1,<br>Advanced Solid<br>Tumors)[20]                                       | Vismodegib<br>(ERIVANCE)[21]                                          | Sonidegib (BOLT) [22]                                      |
|-------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------|
| Most Common AEs               | Dysgeusia (68.4%),<br>Decreased appetite<br>(63.2%), Nausea<br>(47.4%), Fatigue<br>(47.4%) | Muscle spasms,<br>Alopecia, Dysgeusia,<br>Weight decrease,<br>Fatigue | Muscle spasms,<br>Alopecia, Dysgeusia                      |
| Serious AEs                   | Not specified in detail                                                                    | 31% of patients                                                       | Grade 3/4 AEs less<br>frequent with 200mg<br>vs 800mg dose |
| Discontinuation due to<br>AEs | Not specified in detail                                                                    | Not specified in detail                                               | Less frequent with<br>200mg vs 800mg<br>dose               |

# Experimental Protocol: Taladegib in Advanced Solid Tumors (NCT05199584)

This is an open-label, multicenter, 2-stage design Phase 2 trial.[13]

- Patient Population: Patients with refractory advanced solid tumors characterized by loss-offunction mutations in the PTCH1 gene.[13]
- Intervention: Oral Taladegib at two different dose levels.[13]
- Primary Outcome Measure: Objective Response Rate (ORR).[13]
- Secondary Outcome Measures: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[13]

# Signaling Pathway and Experimental Workflow Hedgehog Signaling Pathway

**Taladegib** and its comparators, vismodegib and sonidegib, all target the Smoothened (SMO) protein within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the



Patched (PTCH) receptor inhibits SMO. When Hedgehog binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In cancers with PTCH1 mutations, the inhibitory effect on SMO is lost, leading to constitutive activation of the pathway. **Taladegib** directly binds to and inhibits SMO, thereby blocking this aberrant signaling.[14][23][24]



#### Click to download full resolution via product page

Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors like **Taladegib**.

### **Clinical Trial Workflow**

The general workflow for the clinical trials discussed in this guide follows a standard pattern of patient screening, enrollment, treatment, and follow-up.





Click to download full resolution via product page

Caption: A generalized workflow for the clinical trials of **Taladegib** and its comparators.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taladegib for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medication | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. IPF Medication Information | Nintedanib and Pirfenidone [nationaljewish.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating taladegib (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 7. Efficacy and Safety of Pirfenidone in Advanced Versus Non-Advanced Idiopathic Pulmonary Fibrosis: Post-Hoc Analysis of Six Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis -PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. inoncology.es [inoncology.es]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Hedgehog pathway inhibitor Wikipedia [en.wikipedia.org]
- 15. Vismodegib for the treatment of basal cell carcinoma: results and implications of the ERIVANCE BCC trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]



- 17. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endeavor BioMedicines Presents New Clinical Findings From Post Hoc Analysis of Phase 2a Clinical Trial Evaluating ENV-101 in Patients with Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 21. curis.com [curis.com]
- 22. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study -PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. Hedgehog signaling pathway Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560078#meta-analysis-of-clinical-trial-data-for-taladegib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com